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2-Methoxy-2-methylbutane-1-sulfonamide
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Overview
Description
2-Methoxy-2-methylbutane-1-sulfonamide is an organic compound with the molecular formula C6H15NO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methylbutane-1-sulfonamide typically involves the reaction of 2-methoxy-2-methylbutane with a sulfonamide reagent. One common method is the reaction of 2-methoxy-2-methylbutane with chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfonamide. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as crystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-methylbutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-2-methylbutane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methylbutane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit enzymes like dihydropteroate synthetase in bacteria.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-methylbutane: A related compound without the sulfonamide group.
Methanesulfonamide: A simpler sulfonamide with a single carbon chain.
N-Methyl-2-methoxy-2-methylbutane-1-sulfonamide: A derivative with an additional methyl group on the nitrogen atom.
Uniqueness
2-Methoxy-2-methylbutane-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
Biological Activity
2-Methoxy-2-methylbutane-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various mechanisms of action, primarily through its interactions with biological macromolecules such as enzymes and receptors. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
This compound features a sulfonamide group that plays a crucial role in its biological activity. The mechanism of action involves the formation of hydrogen bonds and other interactions with active sites of enzymes, which can lead to the inhibition of their activity. This is akin to the action of traditional sulfonamides, which inhibit bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their function.
- Receptor Interaction : The compound may also bind to specific receptors, influencing signaling pathways.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that modifications in the sulfonamide structure can enhance efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Potential : Emerging evidence suggests that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, studies have shown that certain sulfonamide-based compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The IC50 values for these compounds range from 8.39 μM to 21.15 μM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition : Specific derivatives of this compound have been tested for their ability to inhibit carbonic anhydrase isoforms (CA IX and CA XII), which are implicated in tumor growth and metastasis. Inhibitory concentrations (IC50) for these enzymes have been reported as low as 0.38 μM .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the effects of sulfonamide derivatives on cancer cell lines, it was found that compound 9 caused significant cell cycle arrest in MCF-7 cells at a concentration of 21.15 μM. Flow cytometry analysis indicated an accumulation of cells in the G2/M phase, suggesting a mechanism involving apoptosis or cell cycle disruption .
Properties
Molecular Formula |
C6H15NO3S |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-methoxy-2-methylbutane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-4-6(2,10-3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) |
InChI Key |
KBNDZKDIFCOHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CS(=O)(=O)N)OC |
Origin of Product |
United States |
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